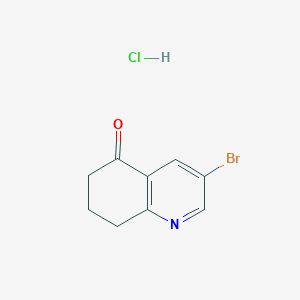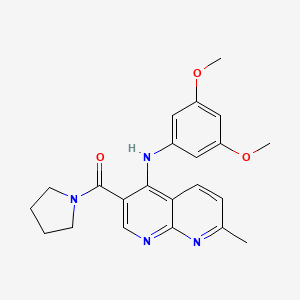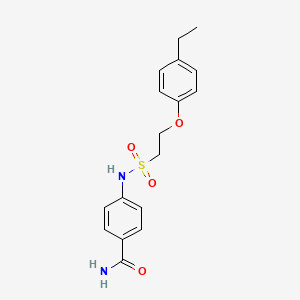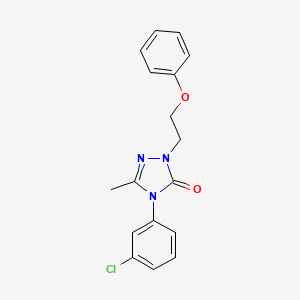
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.
Mechanism of Action
Target of Action
The compound 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as Nefazodone , primarily targets the serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one acts as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and inhibits their activity. Additionally, it weakly inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their availability in the synaptic cleft .
Biochemical Pathways
By antagonizing the serotonin receptors and inhibiting the reuptake of serotonin, norepinephrine, and dopamine, 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one affects the biochemical pathways of these neurotransmitters . This leads to an increase in the concentration of these neurotransmitters in the brain, which can help to alleviate symptoms of depression.
Pharmacokinetics
The pharmacokinetic properties of 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one include a bioavailability of 20% (variable), protein binding of 99% (loosely), and metabolism in the liver via CYP3A4 and CYP2D6 . The elimination half-life of the compound varies for its different metabolites, with Nefazodone having a half-life of 2-4 hours . The compound is excreted in urine (55%) and feces (20-30%) .
Result of Action
The molecular and cellular effects of 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one’s action result in an increase in the concentration of serotonin, norepinephrine, and dopamine in the brain . This can lead to an improvement in mood and a reduction in symptoms of depression.
Action Environment
Environmental factors such as diet, other medications, and individual metabolic differences can influence the action, efficacy, and stability of 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one . For example, substances that inhibit CYP3A4 or CYP2D6 could potentially increase the concentration of the compound in the body, while inducers of these enzymes could decrease its concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one typically involves the reaction of 3-chlorobenzyl chloride with phenoxyacetic acid to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Nefazodone: A related compound with similar structural features, used as an antidepressant.
Trazodone: Another antidepressant with a triazole ring, sharing some pharmacological properties with the compound
Uniqueness
4-(3-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-13-19-20(10-11-23-16-8-3-2-4-9-16)17(22)21(13)15-7-5-6-14(18)12-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFPOPZIZTTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea](/img/structure/B2720834.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2720837.png)
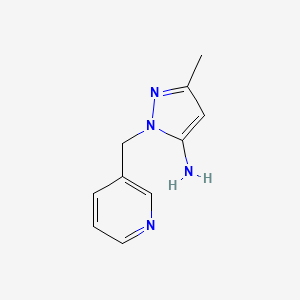
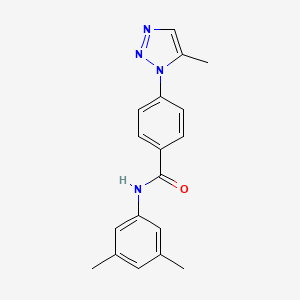
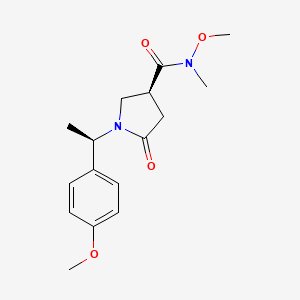
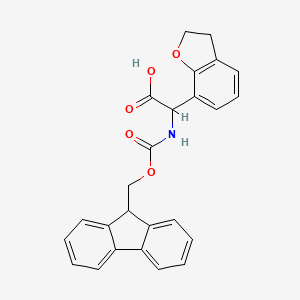
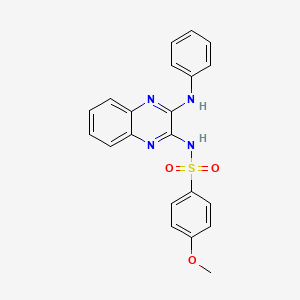
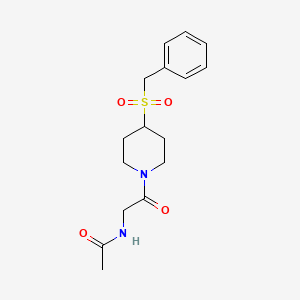
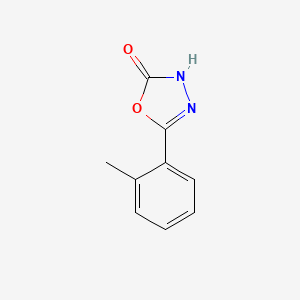
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/new.no-structure.jpg)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
